molecular formula C20H16ClN5O2S B2894242 N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide CAS No. 894037-06-0

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide

Cat. No. B2894242
CAS RN: 894037-06-0
M. Wt: 425.89
InChI Key: JVDUBAHYOJYNAD-UHFFFAOYSA-N
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Description

“N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide” is a complex organic compound that contains a 1,2,4-triazole scaffold . This scaffold is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds like the one in the compound can be achieved using 3-amino-1,2,4-triazole . This compound acts as an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring . This ring is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . The compound also contains a thiazolo[3,2-b][1,2,4]triazole-6-one scaffold .


Chemical Reactions Analysis

The 1,2,4-triazole ring in the compound operates as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .

Scientific Research Applications

Synthesis and Antimicrobial Applications

Research has demonstrated the synthesis of various thiazolo[3,2-b][1,2,4]triazole derivatives with potential antimicrobial properties. For instance, the synthesis and characterization of condensed heterocyclic 4,6-disubstituted-1,2,4-triazolo-1,3,4-thiadiazole derivatives have shown significant inhibition against various microbial strains compared to standard drugs, highlighting their potential as antimicrobial agents (S. Swamy et al., 2006).

Antioxidant Properties

Compounds incorporating the thiazolo-triazole motif have been evaluated for their role in preventing ethanol-induced oxidative stress in mouse liver and brain tissue. This research suggests the potential utility of these compounds in mitigating oxidative damage in an organ-selective manner (G. Aktay et al., 2005).

Anticancer Activity

The exploration of thiazolo[3,2-b][1,2,4]triazole derivatives has extended into the field of cancer research, with studies revealing the synthesis of novel compounds demonstrating potent anticancer activities. For example, novel thiadiazoles and thiazoles incorporating the pyrazole moiety have been synthesized and shown to exhibit significant anticancer properties against various cancer cell lines, indicating their potential as therapeutic agents (Sobhi M. Gomha et al., 2014).

Anticancer and Antioxidant Agents

Further investigation into triazolo-thiadiazoles has identified compounds with both potent antioxidant properties and anticancer activity, suggesting their dual utility in combating oxidative stress and cancer cell growth. This research underscores the multifaceted potential of thiazolo-triazole derivatives in medical science (D. Sunil et al., 2010).

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2S/c21-14-8-6-13(7-9-14)17-24-20-26(25-17)16(12-29-20)10-11-22-18(27)19(28)23-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDUBAHYOJYNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide

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